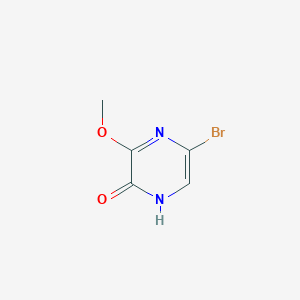

5-Bromo-3-methoxypyrazin-2(1H)-one

CAS No.: 89282-38-2

Cat. No.: VC5594122

Molecular Formula: C5H5BrN2O2

Molecular Weight: 205.011

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89282-38-2 |

|---|---|

| Molecular Formula | C5H5BrN2O2 |

| Molecular Weight | 205.011 |

| IUPAC Name | 5-bromo-3-methoxy-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C5H5BrN2O2/c1-10-5-4(9)7-2-3(6)8-5/h2H,1H3,(H,7,9) |

| Standard InChI Key | GNGCWSJPQXPILY-UHFFFAOYSA-N |

| SMILES | COC1=NC(=CNC1=O)Br |

Introduction

Molecular Structure and Nomenclature

5-Bromo-3-methoxypyrazin-2(1H)-one belongs to the pyrazinone family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group. The systematic name reflects its substitution pattern: a bromine atom at position 5, a methoxy group (-OCH₃) at position 3, and a ketone (=O) at position 2. The (1H)-notation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1.

Molecular Formula: C₅H₅BrN₂O₂

Molecular Weight: 221.01 g/mol

Key Functional Groups:

-

Bromine (Br): Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

-

Methoxy (-OCH₃): An electron-donating group that modulates electronic distribution and solubility.

-

Pyrazinone Core: Provides a planar aromatic system conducive to π-π stacking and hydrogen bonding.

Comparisons to analogous compounds, such as 5-bromo-3-methoxy-2-nitro-pyridine-1-oxide (C₆H₅BrN₂O₄, MW 249.02 g/mol) , highlight the impact of heterocycle choice on properties. The pyrazinone’s dual nitrogen atoms enhance polarity compared to pyridine derivatives, potentially increasing solubility in polar solvents.

Synthetic Methodologies

While no direct synthesis of 5-bromo-3-methoxypyrazin-2(1H)-one is documented, routes to analogous brominated pyrazinones can be extrapolated from related systems.

Nucleophilic Substitution on Halogenated Precursors

A common strategy involves substituting halogen atoms in pre-functionalized heterocycles. For example, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes nucleophilic substitution with azides to form triazole derivatives . Similarly, 5-bromo-3-methoxypyrazin-2(1H)-one could be synthesized via:

-

Bromination of 3-Methoxypyrazin-2(1H)-one: Direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids.

-

Methoxy Introduction via Alkylation: Reaction of a 5-bromo-pyrazinone precursor with methylating agents (e.g., methyl iodide) under basic conditions.

Cyclocondensation Approaches

Pyrazinones are often synthesized via cyclocondensation of α-amino ketones or diamines with carbonyl compounds. For instance, 2-methylisothiourea sulfate cyclizes with trifluoromethylated intermediates to form pyrimidines . Adapting this, a diketone precursor could cyclize with a bromine-containing amine to yield the target compound.

Physicochemical Properties

Predicted properties are derived from structurally related compounds:

The methoxy group’s electron-donating nature likely reduces acidity compared to unsubstituted pyrazinones, with an estimated pKa of ~8.5 for the NH group.

Chemical Reactivity and Functionalization

The bromine atom at position 5 offers a site for cross-coupling reactions, enabling diversification:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids could replace bromine with aryl or alkyl groups, analogous to transformations in pyridine systems . For example:

Azide Substitution

Bromine displacement by sodium azide (NaN₃) would yield an azide intermediate, amenable to click chemistry :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume